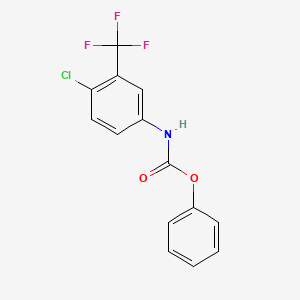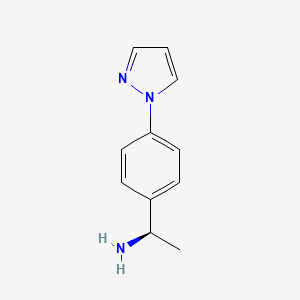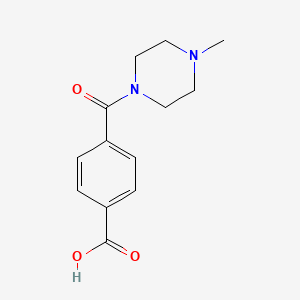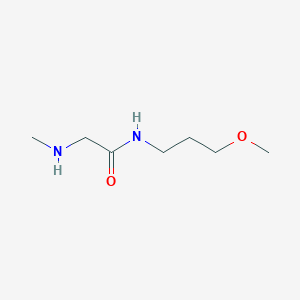
(2E)-3-mesityl-1-phenylprop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-mesityl-1-phenylprop-2-en-1-one, more commonly known as mesityl oxide, is an organic compound with a molecular formula of C9H10O that is widely used in the synthesis of various compounds. Mesityl oxide has been studied extensively in the scientific community due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Molecular Conformational Analysis and Vibrational Spectra
The conformational behavior and structural stability of related compounds have been extensively studied using density functional theory. For example, the molecular structure, vibrational wavenumbers, and corresponding vibrational assignments of certain chalcone derivatives have been investigated, highlighting the molecule's stability arising from hyper-conjugative interactions and charge delocalization. Such compounds exhibit significant nonlinear optical (NLO) properties, making them attractive for future studies in this area. The first hyperpolarizability of these compounds suggests potential applications in NLO materials due to their charge transfer capabilities (Sheena Mary et al., 2014).
Chemotherapeutic Potential and Structural Investigations
Chalcones, an important subgroup of the polyphenolic family, have shown a broad spectrum of medical applications. A specific chalcone derivative, (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, has been synthesized and characterized, demonstrating potential chemotherapeutic properties. Molecular docking results suggest inhibitory activity against certain targets, indicating potential anti-diabetic effects. This compound's structural and spectral investigations provide insights into its molecular stability and electronic transitions, contributing to its pharmacological applications (Barakat et al., 2015).
Antibacterial Activities and Molecular Docking
The antibacterial activities of certain derivatives have been explored through density functional theory and molecular docking studies. One study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one provided insights into the compound's chemical reactivity and interaction with Staphylococcus aureus bacteria, showcasing its significant antibacterial activity. The carbonyl group within the molecule plays a crucial role in forming bonds with key proteins of bacteria, highlighting its potential as an antibacterial agent (Deghady et al., 2021).
Nonlinear Optical Properties and Solvent Effects
The nonlinear optical properties of chalcone derivatives have been assessed through computational studies, revealing significant second- and third-order nonlinearity. The effects of different solvents on these properties have also been investigated, demonstrating the influence of solvent environment on the compound's NLO behavior. Such findings contribute to the understanding of these compounds' potential applications in photonic and optoelectronic devices (Balachandran et al., 2018).
Eigenschaften
IUPAC Name |
(E)-1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-11-14(2)17(15(3)12-13)9-10-18(19)16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFVYLKSZJDQAE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




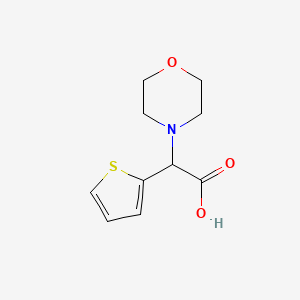

![4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3161572.png)
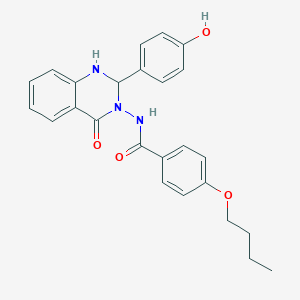
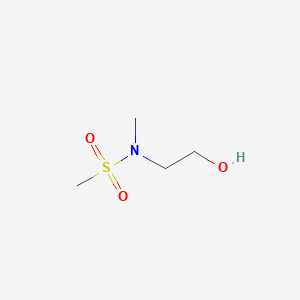

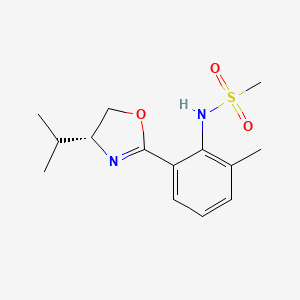
![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)
